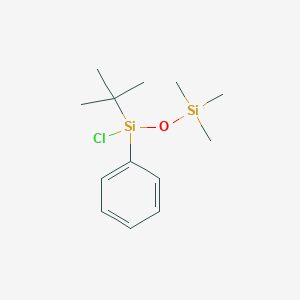
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a phenyl group attached to a disiloxane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane typically involves the reaction of tert-butyl chloride with a disiloxane precursor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize by-products and maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized disiloxanes, while oxidation and reduction reactions produce corresponding oxides and silanes, respectively.
Applications De Recherche Scientifique
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It finds applications in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloro group, for instance, can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to interact with various pathways in chemical and biological systems.
Comparaison Avec Des Composés Similaires
tert-Butyl chloride: Shares the tert-butyl group but lacks the disiloxane structure.
Phenylsilane: Contains a phenyl group attached to a silicon atom but differs in overall structure.
Trimethylsilyl chloride: Similar in having a silyl chloride group but lacks the tert-butyl and phenyl groups.
Uniqueness: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is unique due to its combination of functional groups and the disiloxane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
823207-22-3 |
|---|---|
Formule moléculaire |
C13H23ClOSi2 |
Poids moléculaire |
286.94 g/mol |
Nom IUPAC |
tert-butyl-chloro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H23ClOSi2/c1-13(2,3)17(14,15-16(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
DCHYUGNULHHUNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
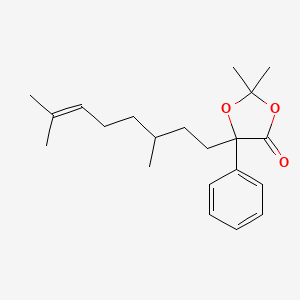
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
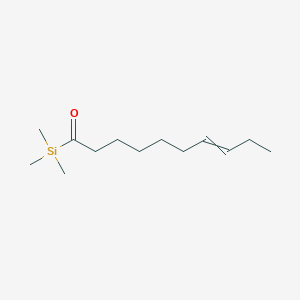
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
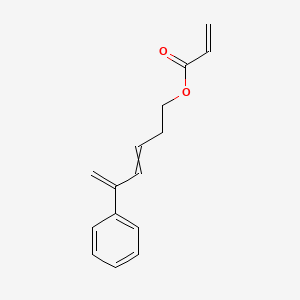
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
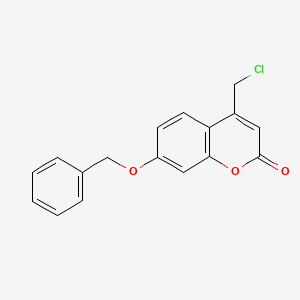

![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
